molecular formula C10H12ClNO4 B1356495 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene CAS No. 92878-95-0

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Cat. No.: B1356495
CAS No.: 92878-95-0
M. Wt: 245.66 g/mol
InChI Key: JHFBALWBVABSLF-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO4 It is a derivative of nitrobenzene, characterized by the presence of a methoxy group, a chloropropoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene typically involves the following steps:

    Nitration: The starting material, 1-methoxy-4-nitrobenzene, is prepared by nitrating anisole (methoxybenzene) using a mixture of concentrated sulfuric acid and nitric acid.

    Alkylation: The nitrated product is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, or chromic acid in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Reduction: The major product is 2-(3-chloropropoxy)-1-methoxy-4-aminobenzene.

    Oxidation: The major product is 2-(3-chloropropoxy)-1-carboxy-4-nitrobenzene.

Scientific Research Applications

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is unique due to the presence of all three functional groups (methoxy, chloropropoxy, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFBALWBVABSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535665
Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92878-95-0
Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene
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Record name 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-nitrophenol (16.90 g, 100 mmol), 3-chloropropyl p-toluenesulfonate (29.2 g, 120 mmol) and potassium carbonate (27.0 g, 195 mmol) in 160 mL of N,N-dimethylformamide was heated at 80° C. for 2 hours. The reaction mixture was cooled to room temperature and partitioned between water and ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over magnesium sulfate and filtered. The solution was concentrated in vacuo and recrystallized from hexane and ethyl acetate to give 4.68 g of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene as a first crop of off-white crystals. A second crop of 11.10 g was obtained from the mother liquor. The remaining solution was concentrated in vacuo and purified by flash column chromatography, eluting with 4:1 hexane:ethyl acetate, to provide 1.31 g of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene as off-white crystals, mp 85-87° C.; 1H NMR (400 MHz, DMSO-d6) δ 2.23 (m, 2H), 3.79 (t, J=6 Hz, 2H), 3.92 (s, 3H), 4.21 (t, J=6 Hz, 2H), 7.19 (d, J=9 Hz, 1H), 7.77 (d, J=2 Hz, 1H), 7.92 (dd, J=9, 2 Hz, 1H); MS (ES) m/z246.1, 248.1 (M+H)+
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-methoxy-5-nitrophenol (50 g, 0.30 mol) was combined with 250 mL isopropyl alcohol. 1N sodium hydroxide solution, 310 mL (0.31 mol), was added to the mixture at such a rate that the temperature remained below 40° C. After the addition was completed, the mixture was stirred for at least 30 minutes. The reaction was then charged with 1-bromo-3-chloropropane (93.1 g, 0.59 mol) in a single portion. The mixture was heated to 75° C. and monitored periodically by high performance liquid chromatography (HPLC). After 8 hours, heating was discontinued and the reaction mixture was allowed to cool to ambient temperature overnight. The product gradually precipitated from the mixture as a light yellow/tan solid. Water, 200 mL, was added in a single portion and the resulting slurry was stirred for at least 30 minutes. The slurry was filtered and washed with water. The damp crude product was slurried in 650 mL methanol and heated to reflux until the solids had dissolved or mostly dissolved. The solution was allowed to cool gradually with stirring to ambient temperature over 3-5 hours or longer. The mixture was then cooled to 10-15° C. and held for at least 30 minutes. The solids were filtered and washed with cold methanol. The product was then dried in vacuo to give 60.3 g of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
93.1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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